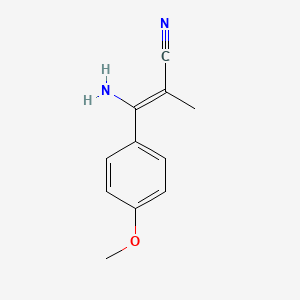

![molecular formula C7H6ClN3 B1428275 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 91862-35-0](/img/structure/B1428275.png)

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Overview

Description

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

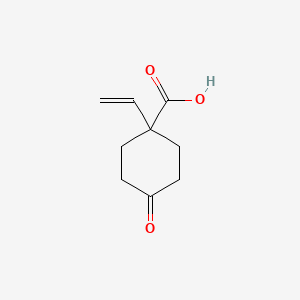

The molecular weight of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is 167.6 . The InChI code is 1S/C7H6ClN3/c1-4-2-5-6 (11-4)7 (8)10-3-9-5/h2-3,11H,1H3 .Chemical Reactions Analysis

The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Anticancer Agent Development

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: derivatives have been synthesized and tested for their anticancer properties. These compounds have shown promising results in vitro against various human cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The derivatives can induce apoptosis and cause cell cycle arrest, making them potential candidates for anticancer drug development .

Molecular Docking Studies

The molecular structure of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine allows it to bind effectively to certain proteins involved in cancer cell survival, such as Bcl2 anti-apoptotic protein. This binding affinity can be studied through molecular docking, which helps in understanding the mechanism of action and optimizing the compound for better therapeutic effects .

Gene Expression Modulation

Research has shown that derivatives of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can modulate gene expression in cancer cells. They can up-regulate pro-apoptotic genes like P53 and BAX, and down-regulate anti-apoptotic and proliferation-related genes like Bcl2 and CDK4. This modulation of gene expression is crucial for the induction of apoptosis in cancer cells .

Enzyme Inhibition

This compound has been found to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA. This inhibition is significant because it can lead to the development of new antimicrobial agents, especially targeting drug-resistant bacteria. Additionally, it has antimycobacterial activity due to its ability to bind to RNA polymerase .

Diabetes Management

Derivatives of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine may find application in managing diabetes. They have the potential to reduce blood glucose levels, which can be beneficial in treating conditions like hyperglycemia, diabetic dyslipidemia, and insulin resistance. This application is particularly important given the global rise in diabetes prevalence .

Chemical Synthesis

The compound’s structure makes it a valuable intermediate in chemical synthesis. Its reactivity due to the chlorine and methyl groups allows for further functionalization, making it a versatile building block for creating a wide range of chemical entities. This can be useful in the synthesis of complex molecules for pharmaceuticals and materials science .

Safety And Hazards

properties

IUPAC Name |

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQVSNPLVXZAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744904 | |

| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

CAS RN |

91862-35-0 | |

| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)

![3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid](/img/structure/B1428196.png)

![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)

![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)

![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)

![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)

![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)